molecular formula C20H18N2O5 B236292 N-{3-[(2,4-dimethoxybenzoyl)amino]phenyl}-2-furamide

N-{3-[(2,4-dimethoxybenzoyl)amino]phenyl}-2-furamide

カタログ番号 B236292
分子量: 366.4 g/mol
InChIキー: QGPJSBQGMMNEIC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{3-[(2,4-dimethoxybenzoyl)amino]phenyl}-2-furamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of B-cell malignancies. It has been developed by Takeda Pharmaceutical Company Limited and is currently in Phase 1 clinical trials.

作用機序

N-{3-[(2,4-dimethoxybenzoyl)amino]phenyl}-2-furamide is a selective inhibitor of BTK, which is a key mediator of B-cell receptor signaling. BTK is required for the activation of downstream signaling pathways that promote B-cell survival and proliferation. Inhibition of BTK by this compound leads to the inhibition of downstream signaling pathways, resulting in the inhibition of B-cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the growth and survival of B-cells in preclinical studies. It has also been shown to inhibit the activation of downstream signaling pathways that promote B-cell survival and proliferation. In addition, this compound has been shown to induce apoptosis (programmed cell death) in B-cells. These effects suggest that this compound has potential as a therapeutic agent for the treatment of B-cell malignancies.

実験室実験の利点と制限

The advantages of using N-{3-[(2,4-dimethoxybenzoyl)amino]phenyl}-2-furamide in lab experiments include its selectivity for BTK, its ability to inhibit downstream signaling pathways, and its potential as a therapeutic agent for the treatment of B-cell malignancies. The limitations of using this compound in lab experiments include its limited availability, its potential toxicity, and the need for further studies to determine its efficacy and safety in humans.

将来の方向性

There are several future directions for the development of N-{3-[(2,4-dimethoxybenzoyl)amino]phenyl}-2-furamide. These include:
1. Further preclinical studies to determine the efficacy and safety of this compound in animal models of B-cell malignancies.
2. Phase 1 clinical trials to determine the safety and pharmacokinetics of this compound in humans.
3. Phase 2 clinical trials to determine the efficacy of this compound in patients with B-cell malignancies.
4. Combination studies to determine the efficacy of this compound in combination with other agents, such as monoclonal antibodies or chemotherapy.
5. Development of biomarkers to predict response to this compound.
Conclusion:
This compound is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of B-cell malignancies. Its selectivity for BTK and ability to inhibit downstream signaling pathways make it a promising therapeutic agent. However, further studies are needed to determine its efficacy and safety in humans.

合成法

The synthesis of N-{3-[(2,4-dimethoxybenzoyl)amino]phenyl}-2-furamide involves the reaction of 2,4-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-aminophenylboronic acid to form the benzamide intermediate. The final step involves the reaction of the benzamide intermediate with furfurylamine to form this compound.

科学的研究の応用

N-{3-[(2,4-dimethoxybenzoyl)amino]phenyl}-2-furamide has shown promising results in preclinical studies for the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL). It has been shown to inhibit the growth and survival of B-cells by targeting the Bruton's tyrosine kinase (BTK) pathway. BTK is a key mediator of B-cell receptor signaling, and its inhibition has been shown to be effective in the treatment of B-cell malignancies.

特性

分子式

C20H18N2O5

分子量

366.4 g/mol

IUPAC名

N-[3-[(2,4-dimethoxybenzoyl)amino]phenyl]furan-2-carboxamide

InChI

InChI=1S/C20H18N2O5/c1-25-15-8-9-16(18(12-15)26-2)19(23)21-13-5-3-6-14(11-13)22-20(24)17-7-4-10-27-17/h3-12H,1-2H3,(H,21,23)(H,22,24)

InChIキー

QGPJSBQGMMNEIC-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CO3)OC

正規SMILES

COC1=CC(=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CO3)OC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。